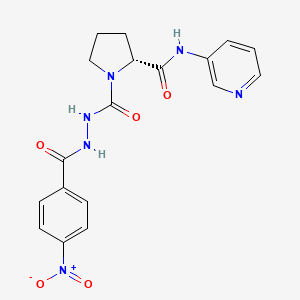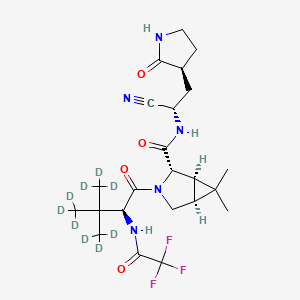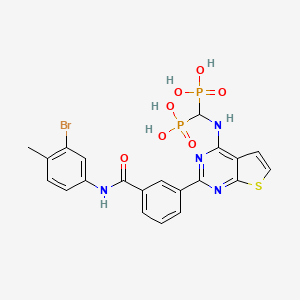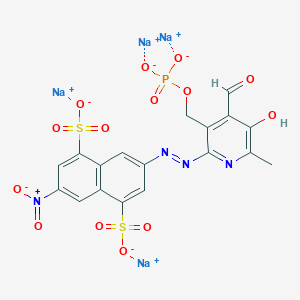![molecular formula C26H43NNa2O8S2 B12402496 disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate est un composé organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par sa structure complexe, qui comprend de multiples centres chiraux et groupes fonctionnels, ce qui en fait un sujet d'intérêt en chimie organique et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation de la structure de base cyclopenta[a]phénanthrène, suivie de l'introduction du sulfonate et d'autres groupes fonctionnels par une série de réactions comprenant la sulfonation, l'estérification et l'amidation. Chaque étape nécessite un contrôle précis des conditions de réaction telles que la température, le pH et l'utilisation de catalyseurs spécifiques pour assurer la stéréochimie et la pureté souhaitées du produit final.
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en utilisant des réacteurs discontinus ou à écoulement continu. Le processus implique l'utilisation de matières premières et de réactifs de haute pureté, ainsi que des techniques de purification avancées telles que la chromatographie et la cristallisation pour atteindre les normes de qualité requises. L'automatisation et l'optimisation des processus jouent un rôle crucial dans l'amélioration du rendement et la réduction des coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfonate peut être oxydé pour former des acides sulfoniques.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle présents dans la structure.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes sulfonate et ester.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), peroxyde d'hydrogène (H₂O₂).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄).
Nucléophiles : Ammoniac (NH₃), amines primaires (RNH₂).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe sulfonate produit généralement des acides sulfoniques, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications De Recherche Scientifique
Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate a des applications diverses en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.
Biologie : Employé dans des études d'interactions enzymatiques et de liaison aux protéines en raison de sa structure complexe.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies inflammatoires et des troubles métaboliques.
Industrie : Utilisé dans la formulation de produits chimiques spécialisés et comme additif dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes sulfonate et ester du composé facilitent la liaison aux sites actifs, modulant l'activité des protéines cibles et influençant diverses voies biochimiques. Cette modulation peut entraîner des effets anti-inflammatoires, une régulation des processus métaboliques et d'autres résultats thérapeutiques.
Mécanisme D'action
The mechanism of action of disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonate and ester groups facilitate binding to active sites, modulating the activity of target proteins and influencing various biochemical pathways. This modulation can result in anti-inflammatory effects, regulation of metabolic processes, and other therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate peut être comparé à d'autres stéroïdes sulfonés et à des composés similaires :
Acide cholique : Un acide biliaire avec une structure stéroïde similaire mais des groupes fonctionnels différents.
Acide taurocholique : Un autre acide biliaire avec un groupe sulfonate, utilisé dans la digestion des graisses.
Acide désoxycholique : Un acide biliaire secondaire ayant des applications en médecine et en recherche.
La particularité du disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-diméthyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-17-yl]pentanoyl]amino]éthanesulfonate réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent des propriétés chimiques et des activités biologiques distinctes.
Propriétés
Formule moléculaire |
C26H43NNa2O8S2 |
|---|---|
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1 |
Clé InChI |
YHTVOGLKSGJIDL-RLHFEMFKSA-L |
SMILES isomérique |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)






![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)



